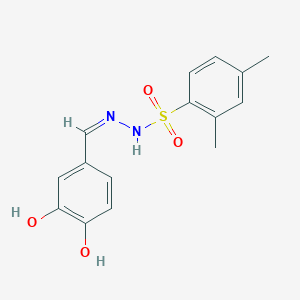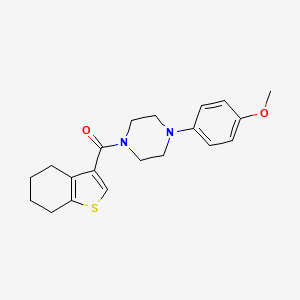![molecular formula C20H24ClNO3S B6085843 [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B6085843.png)
[1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol, also known as CPSPM, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain, cognition, and mood regulation.
Mecanismo De Acción
[1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol is a potent and selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is located in the endoplasmic reticulum and is involved in various physiological processes, including calcium signaling, protein folding, and lipid metabolism. The exact mechanism of action of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol is not fully understood, but it is believed to block the binding of endogenous ligands to the sigma-1 receptor, thereby inhibiting its activity.
Biochemical and physiological effects:
[1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has been shown to have various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In addition, [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has been shown to have antidepressant-like effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol in lab experiments has several advantages. It is a potent and selective antagonist of the sigma-1 receptor, which allows for the investigation of the specific effects of sigma-1 receptor modulation. [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has also been well-characterized in terms of its synthesis, pharmacology, and toxicity. However, there are also some limitations to the use of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol in lab experiments. It has been shown to have off-target effects on other receptors, such as the dopamine D2 receptor and the serotonin transporter. In addition, the exact mechanism of action of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol is not fully understood, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol in scientific research. One direction is to investigate the potential therapeutic effects of sigma-1 receptor modulation in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Another direction is to further elucidate the mechanism of action of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol and its effects on other receptors and signaling pathways. Finally, the development of more potent and selective sigma-1 receptor antagonists may lead to the discovery of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol involves the reaction of 1-(4-chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidine with formaldehyde in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to obtain [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol. The synthesis of [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has been well-established and has been reported in several scientific papers.
Aplicaciones Científicas De Investigación
[1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has been extensively used in scientific research as a tool to investigate the role of the sigma-1 receptor in various physiological and pathological conditions. It has been used to study the effects of sigma-1 receptor activation and inhibition on pain, cognition, mood, and addiction. [1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has also been used to investigate the potential therapeutic effects of sigma-1 receptor modulation in various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3S/c21-18-6-8-19(9-7-18)26(24,25)22-14-12-20(16-23,13-15-22)11-10-17-4-2-1-3-5-17/h1-9,23H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBXZTZQBHEVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCC2=CC=CC=C2)CO)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6085760.png)
![7-butyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6085770.png)

![1-[5-(2,4-dichlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6085781.png)
![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6085783.png)
![8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B6085797.png)
![3-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6085800.png)
![2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6085808.png)

![N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B6085818.png)

![N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B6085841.png)

![1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6085864.png)